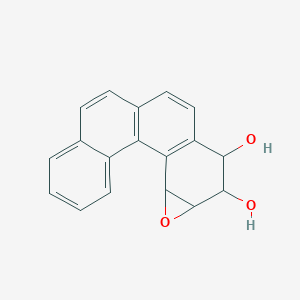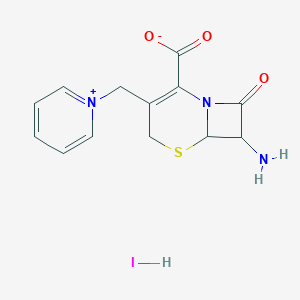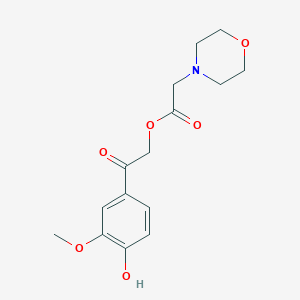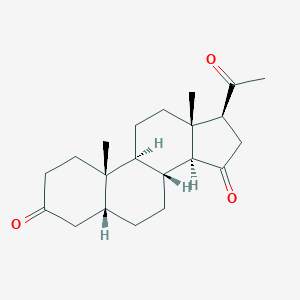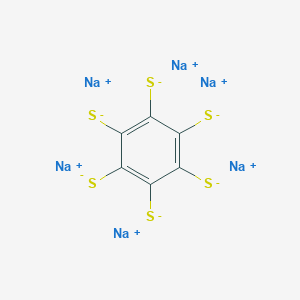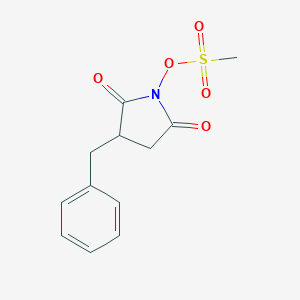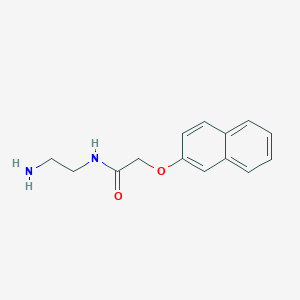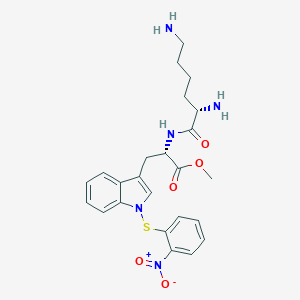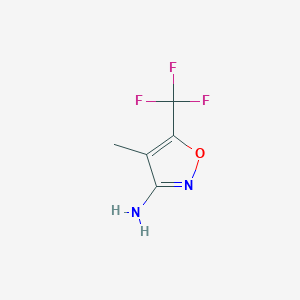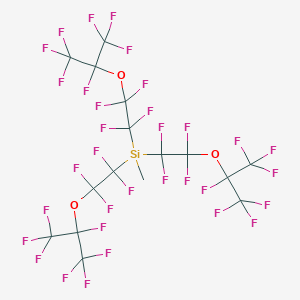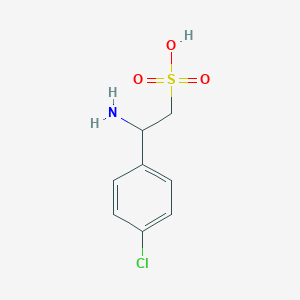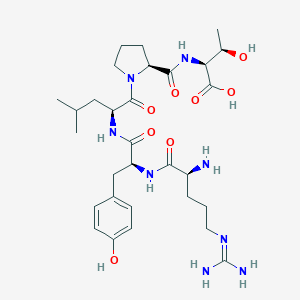
Proctolin
Übersicht
Beschreibung
Cefoselis-Sulfat ist ein Cephalosporin-Antibiotikum der vierten Generation. Es wird in Japan und China häufig zur klinischen Behandlung verschiedener grampositiver und gramnegativer Infektionen eingesetzt. Diese Verbindung ist besonders wirksam bei der Behandlung von Atemwegs- und Harnwegsinfektionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cefoselis-Sulfat umfasst mehrere Schritte, beginnend mit dem Ausgangsmaterial und fortlaufend über verschiedene chemische Reaktionen. Eine der Methoden umfasst die Reaktion der Zwischenverbindung mit bestimmten Reagenzien unter kontrollierten Bedingungen, um Cefoselis-Sulfat zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cefoselis-Sulfat beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um den Reaktionsfortschritt zu überwachen und die Qualität des Endprodukts sicherzustellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefoselis sulfate involves multiple steps, starting from the raw material and proceeding through various chemical reactions. One of the methods includes reacting the intermediate compound with specific reagents under controlled conditions to obtain cefoselis sulfate .
Industrial Production Methods
Industrial production of cefoselis sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
Cefoselis-Sulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Verbindung ist anfällig für Hydrolyse, insbesondere in wässrigen Lösungen.
Oxidation: Cefoselis-Sulfat kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung ihrer funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Tritt typischerweise in Gegenwart von Säuren oder Basen wie Salzsäure oder Natriumhydroxid auf.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Abbauprodukte, die mit Techniken wie HPLC identifiziert und quantifiziert werden können .
Wissenschaftliche Forschungsanwendungen
Cefoselis-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Stabilität und Reaktivität von Cephalosporinen zu untersuchen.
Industrie: Einsatz bei der Entwicklung neuer Antibiotika und bei der Untersuchung von Medikamentenstabilität und -abbau.
Wirkmechanismus
Cefoselis-Sulfat entfaltet seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es zielt auf Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand ab und stört den letzten Transpeptidationschritt der Peptidoglycansynthese. Dies führt zu einer geschwächten Zellwand, wodurch die Bakterienzelle anfällig für den osmotischen Druck wird, was letztendlich zur Zelllyse und zum Tod führt . Die Verbindung ist außerdem stabil gegen β-Lactamase, wodurch ihre Wirksamkeit gegen resistente Bakterienstämme erhöht wird .
Wirkmechanismus
Cefoselis sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure and ultimately causing cell lysis and death . The compound is also stable against β-lactamases, enhancing its efficacy against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Cefoselis-Sulfat wird mit anderen Cephalosporinen der vierten Generation wie Cefpirom und Cefepim verglichen. Während alle diese Verbindungen eine breite antibakterielle Aktivität zeigen, zeichnet sich Cefoselis-Sulfat insbesondere durch seine Wirksamkeit gegen grampositive und gramnegative Organismen, einschließlich Pseudomonas aeruginosa, aus . Ähnliche Verbindungen umfassen:
- Cefpirom
- Cefepim
- Ceftazidim
- Ceftriaxon
Cefoselis-Sulfat zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, und seine hohe Aktivität gegen eine Vielzahl von Krankheitserregern .
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57966-42-4, 35373-63-8 | |
| Record name | Proctolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


